molecular formula C15H12F3NO3S B7477953 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B7477953
M. Wt: 343.3 g/mol
InChI Key: QVDXEAYUGWLWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in scientific research. One of the significant applications of this compound is its use as a chemical probe to study the role of protein arginine methyltransferases (PRMTs) in various biological processes. PRMTs are enzymes that catalyze the methylation of arginine residues in proteins, and their dysregulation has been associated with various diseases, including cancer.

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its ability to inhibit the activity of PRMTs. This compound binds to the active site of PRMTs and prevents the transfer of methyl groups to arginine residues in proteins. This inhibition of PRMTs has been shown to affect various biological processes, including gene expression, signal transduction, and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. This compound has been shown to inhibit the growth of cancer cells by affecting various signaling pathways involved in cell proliferation and survival. Additionally, this compound has been shown to regulate the expression of genes involved in various biological processes, including inflammation and metabolism.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity towards PRMTs. This compound has been shown to selectively inhibit the activity of PRMTs without affecting other enzymes involved in methylation. However, the use of this compound in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide. One of the significant directions is the development of more potent and selective PRMT inhibitors based on the structure of this compound. Additionally, the use of this compound as a chemical probe can be extended to study the role of PRMTs in various diseases, including neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of novel drug delivery systems can improve the bioavailability and efficacy of this compound in various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research. The mechanism of action of this compound involves its ability to inhibit the activity of PRMTs, and it has been shown to affect various biological processes. The use of this compound in lab experiments is limited by its low solubility in water, but there are several future directions for the study of this compound, including the development of more potent and selective PRMT inhibitors and novel drug delivery systems.

Synthesis Methods

The synthesis of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved using various methods. One of the commonly used methods involves the reaction of 3-amino-N-(3-trifluoromethylphenyl)benzamide with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

properties

IUPAC Name

3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-23(21,22)13-7-2-4-10(8-13)14(20)19-12-6-3-5-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXEAYUGWLWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.